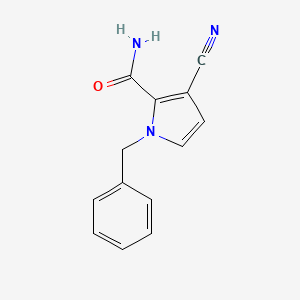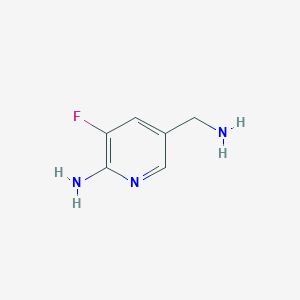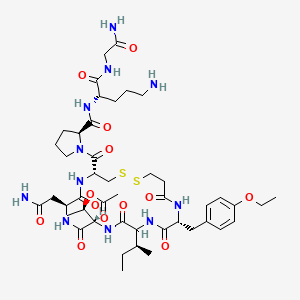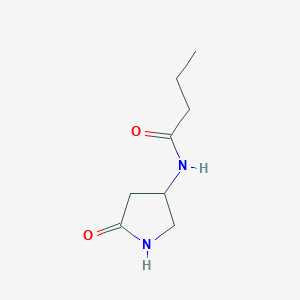
N-(5-Oxopyrrolidin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Oxopyrrolidin-3-yl)butyramide: is a chemical compound that belongs to the class of pyrrolidinones It is known for its unique structure, which includes a pyrrolidinone ring fused with a butyramide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reaction of 2-pyrrolidone with ethyl 2-bromobutyrate in the presence of sodium ethoxide in ethanol. This reaction yields 2-(2-oxopyrrolidin-1-yl)butyric acid ethyl ester, which is then hydrolyzed with sodium hydroxide to form the corresponding acid.
Industrial Production Methods: Industrial production of N-(5-Oxopyrrolidin-3-yl)butyramide typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-Oxopyrrolidin-3-yl)butyramide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
Chemistry: N-(5-Oxopyrrolidin-3-yl)butyramide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a modulator of enzyme activity and as a ligand for receptor binding studies.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is a key intermediate in the synthesis of antiepileptic drugs such as levetiracetam .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of N-(5-Oxopyrrolidin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of its derivative levetiracetam, the compound binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and exerting antiepileptic effects .
Comparaison Avec Des Composés Similaires
Levetiracetam: An antiepileptic drug with a similar pyrrolidinone structure.
Piracetam: A nootropic drug that shares the pyrrolidinone core.
Brivaracetam: Another antiepileptic drug with structural similarities.
Uniqueness: N-(5-Oxopyrrolidin-3-yl)butyramide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
N-(5-oxopyrrolidin-3-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-7(11)10-6-4-8(12)9-5-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11) |
Clé InChI |
KUOJZANPEYQDPX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1CC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


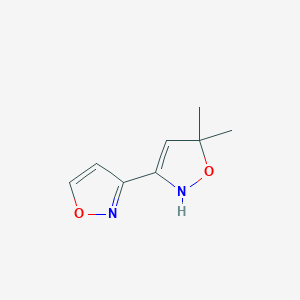
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
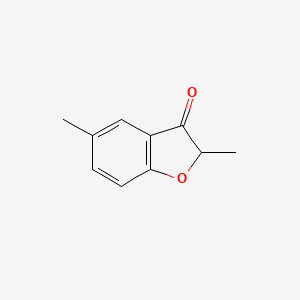
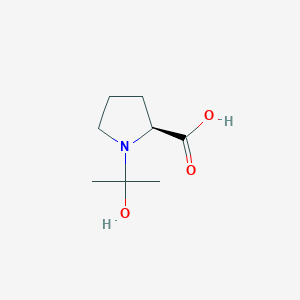
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
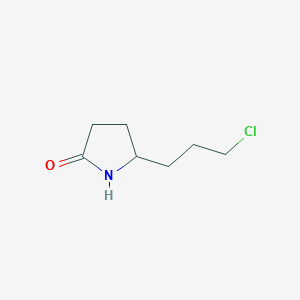
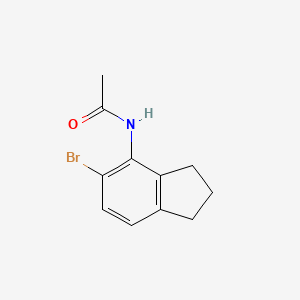
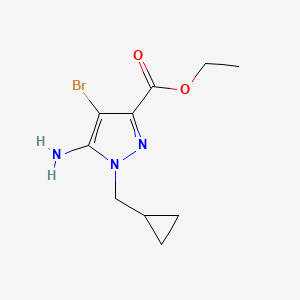
![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
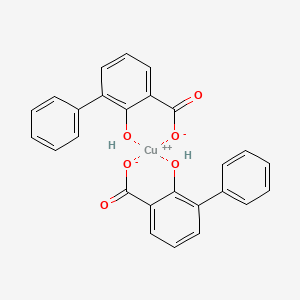
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
